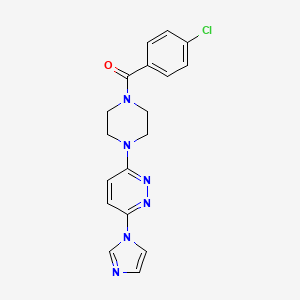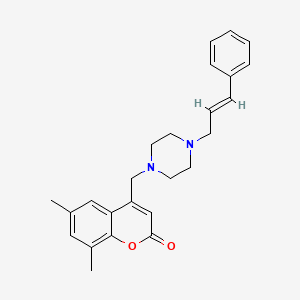
(E)-4-((4-cinnamylpiperazin-1-yl)methyl)-6,8-dimethyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-((4-cinnamylpiperazin-1-yl)methyl)-6,8-dimethyl-2H-chromen-2-one is a useful research compound. Its molecular formula is C25H28N2O2 and its molecular weight is 388.511. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Anti-inflammatory Applications
A study by Chavan and Hosamani (2018) demonstrated the synthesis of (E)-1,5-dimethyl-4-((2-((substituted-2-oxo-2H-chromen-4-yl)methoxy)naphthalen-1-yl)methyleneamino)-2-phenyl-1,2-dihydropyrazol-3-one derivatives, which are structurally related to the compound . These compounds exhibited significant antibacterial and anti-inflammatory activities, highlighting the potential of such derivatives in the development of new chemotherapeutic agents for antibacterial and anti-inflammatory purposes (Chavan & Hosamani, 2018).
Synthesis and Stereochemical Analysis
A study conducted by Shivprakash and Reddy (2014) focused on the stereoselective synthesis of 1-benzhydryl-4-cinnamylpiperazines, which are closely related to the compound of interest. This research provides valuable insights into the synthesis and stereochemical properties of such compounds, which is crucial for understanding their biological activity and potential applications in scientific research (Shivprakash & Reddy, 2014).
Chromene Derivatives in Nature and Medicine
The study by Chen, Wang, and Hwang (2008) identified new chromene derivatives from Zanthoxylum avicennae, demonstrating the presence of such compounds in nature and their potential anti-inflammatory properties. This research underscores the significance of chromene derivatives, similar to (E)-4-((4-cinnamylpiperazin-1-yl)methyl)-6,8-dimethyl-2H-chromen-2-one, in the discovery of natural products with medicinal properties (Chen, Wang, & Hwang, 2008).
Conformational and Molecular Studies
A research article by Toma et al. (1992) investigated the molecular mechanics and NMR conformational study of compounds including 4-trans-cinnamyl-1-propionyl-cis-2,6-dimethylpiperazine, which share structural similarities with the target compound. Such studies are essential for understanding the conformational dynamics and potential biological interactions of these compounds (Toma et al., 1992).
Antimicrobial Activity of Schiff Bases
Research by Bhat, Al-Omar, and Siddiqui (2013) on Schiff bases of coumarin-incorporated 1,3,4-oxadiazole derivatives demonstrated significant antimicrobial activity. This indicates the potential of structurally related compounds, such as the one , in developing new antimicrobial agents (Bhat, Al-Omar, & Siddiqui, 2013).
Eigenschaften
IUPAC Name |
6,8-dimethyl-4-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O2/c1-19-15-20(2)25-23(16-19)22(17-24(28)29-25)18-27-13-11-26(12-14-27)10-6-9-21-7-4-3-5-8-21/h3-9,15-17H,10-14,18H2,1-2H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUHZYFGEJTKLZ-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=O)O2)CN3CCN(CC3)CC=CC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C2C(=C1)C(=CC(=O)O2)CN3CCN(CC3)C/C=C/C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methoxy-3-[2-(2-methylpropylsulfanyl)ethoxy]benzaldehyde](/img/structure/B2829423.png)
![5-Methyl-4-[[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,2-oxazole](/img/structure/B2829427.png)
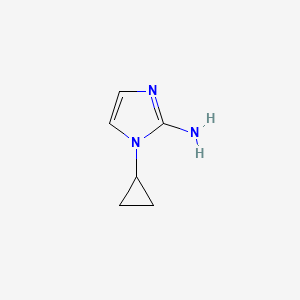
![2-chloro-3-({[(3-chlorobenzoyl)oxy]imino}methyl)-1-methyl-1H-indole](/img/structure/B2829433.png)
![2-Methyl-7-phenyl-4-((pyridin-2-ylmethyl)thio)thiazolo[4,5-d]pyridazine](/img/structure/B2829435.png)
![{5-[(4-chlorophenyl)sulfonyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 4-chlorobenzenecarboxylate](/img/structure/B2829436.png)

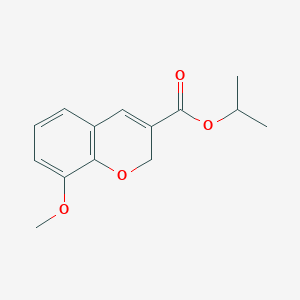
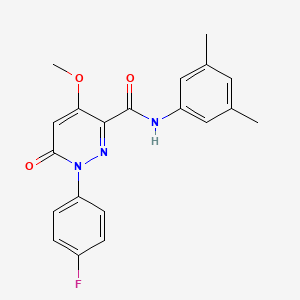
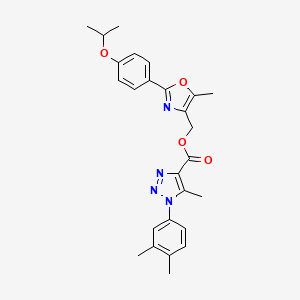
![N-(benzo[d]thiazol-2-yl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2829442.png)
